molecular formula C21H24ClFN2O3S B11332032 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B11332032
M. Wt: 438.9 g/mol
InChI Key: FHZOOYPXYABIJD-UHFFFAOYSA-N
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Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a methanesulfonyl group attached to a chlorofluorophenyl moiety. Its unique chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Preparation of 2-chloro-6-fluorobenzene: This intermediate can be synthesized by the halogenation of benzene derivatives.

    Formation of methanesulfonyl chloride: This reagent is prepared by the reaction of methanesulfonic acid with thionyl chloride.

    Coupling reaction: The 2-chloro-6-fluorobenzene is reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.

    Piperidine ring formation: The methanesulfonyl derivative is then reacted with piperidine and a suitable carboxylating agent to form the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

    Substitution: The chlorofluorophenyl moiety can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in proteins. The piperidine ring and carboxamide group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(prop-2-en-1-yl)piperidine-4-carboxamide
  • 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide

Comparison: Compared to similar compounds, 1-[(2-chloro-6-fluorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to the presence of the phenylethyl group, which may enhance its binding interactions and pharmacological properties

Properties

Molecular Formula

C21H24ClFN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H24ClFN2O3S/c22-19-7-4-8-20(23)18(19)15-29(27,28)25-13-10-17(11-14-25)21(26)24-12-9-16-5-2-1-3-6-16/h1-8,17H,9-15H2,(H,24,26)

InChI Key

FHZOOYPXYABIJD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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